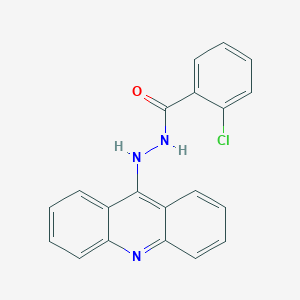

N'-(acridin-9-yl)-2-chlorobenzohydrazide

Beschreibung

N'-(acridin-9-yl)-2-chlorobenzohydrazide is a heterocyclic hydrazide derivative featuring an acridine core linked to a 2-chlorobenzoyl hydrazide moiety. This compound has been synthesized via condensation of acridin-9-ylhydrazine with 2-chlorobenzoyl chloride or derivatives, yielding products characterized by NMR, HPLC, and X-ray crystallography .

Eigenschaften

Molekularformel |

C20H14ClN3O |

|---|---|

Molekulargewicht |

347.8g/mol |

IUPAC-Name |

N'-acridin-9-yl-2-chlorobenzohydrazide |

InChI |

InChI=1S/C20H14ClN3O/c21-16-10-4-1-7-13(16)20(25)24-23-19-14-8-2-5-11-17(14)22-18-12-6-3-9-15(18)19/h1-12H,(H,22,23)(H,24,25) |

InChI-Schlüssel |

RMVADNOEDAVJPA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=CC=C4Cl |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=CC=C4Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Derivatives and Their Properties

*Range reflects variability across synthesis batches.

Key Observations :

- Chloro Substituents : The 2-chloro derivative (target compound) exhibits balanced lipophilicity and antiproliferative activity, while the 4-chloro analog (CL-02) shows stronger topoisomerase IIα inhibition .

- Nitro Groups : The 4-nitro derivative (CL-05) has reduced yield (78%) and moderate activity, whereas the nitrophenyl-pyrazole analog (58) demonstrates superior potency (GI₅₀ = 3.79 µM) due to enhanced π-π stacking .

- Tautomerism/Regioisomerism : Positional isomers like compound 10 adopt 9',10'-dihydro-acridine tautomers, altering electronic profiles and DNA-binding modes compared to the parent compound .

Vorbereitungsmethoden

Coupling via Carbodiimide-Mediated Activation

This method involves activating 2-chlorobenzoic acid using carbodiimide reagents (e.g., EDC·HCl) and hydroxybenzotriazole (HOBt) to form a reactive intermediate, which subsequently reacts with 9-hydrazinylacridine.

-

Reagents :

-

2-Chlorobenzoic acid (1.5 equiv)

-

9-Hydrazinylacridine (1.0 equiv)

-

HOBt (1.5 equiv), EDC·HCl (1.5 equiv)

-

Triethylamine (TEA) in tetrahydrofuran (THF)

-

-

Conditions :

-

Reaction conducted at 0°C for 15–20 min, followed by stirring at room temperature until completion (monitored by TLC).

-

Workup: Extraction with dichloromethane (DCM), washing with HCl and NaHCO₃, and crystallization from ethanol.

-

-

Analytical Data :

Direct Acid-Hydrazide Condensation

A one-pot approach avoids intermediate isolation, enhancing efficiency.

-

Reagents :

-

2-Chlorobenzoic acid hydrazide (1.0 equiv)

-

9-Isothiocyanatoacridine (1.0 equiv)

-

-

Conditions :

-

Reaction in methanol at 0°C under nitrogen, followed by gradual warming to room temperature.

-

Precipitation with water, filtration, and washing with methanol.

-

Nucleophilic Substitution of 9-Chloroacridine with 2-Chlorobenzohydrazide

Microwave-Assisted Synthesis

Microwave irradiation accelerates the substitution reaction, reducing reaction times.

-

Reagents :

-

9-Chloroacridine (1.0 equiv)

-

2-Chlorobenzohydrazide (1.2 equiv)

-

Potassium carbonate (K₂CO₃) in dimethylformamide (DMF)

-

-

Conditions :

-

Microwave irradiation at 120°C for 20–30 min.

-

Purification via column chromatography (EtOAc/hexane).

-

-

Advantages :

-

5x faster than conventional heating.

-

Enhanced regioselectivity.

-

Ultrasonication-Assisted Hydrazone Formation

Ultrasound promotes efficient mixing and energy transfer, ideal for sensitive intermediates.

-

Reagents :

-

9-Aminoacridine (1.0 equiv)

-

2-Chlorobenzaldehyde (1.1 equiv)

-

Hydrazine hydrate (2.0 equiv) in ethanol.

-

-

Conditions :

-

Ultrasonication at 40°C for 1–2 h.

-

Filtration and recrystallization from ethanol.

-

Comparative Analysis of Methods

Mechanistic Insights

-

Carbodiimide Activation :

-

Nucleophilic Substitution :

Optimization Strategies

-

Solvent Selection : Ethanol and methanol favor hydrazide coupling due to polar protic nature, while DMF enhances microwave absorption.

-

Catalysis : Addition of acetic acid (20 µL) in ethanol improves reaction rates by protonating the Schiff base intermediate.

-

Temperature Control : Reactions at 0°C suppress hydrolysis of active intermediates.

Characterization and Validation

-

¹H/¹³C NMR : Confirms hydrazide linkage via downfield shifts of CONH (δ 8.33–8.55 ppm) and carbonyl carbons (δ 162–165 ppm).

-

Mass Spectrometry : ESI-MS (m/z): 454.1681 [M+H]⁺ (calc. 454.1681).

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.